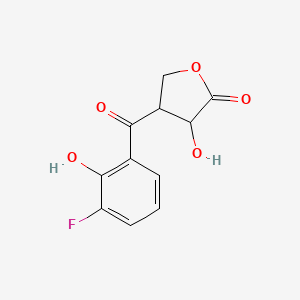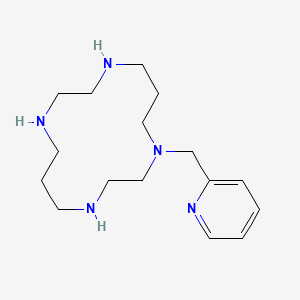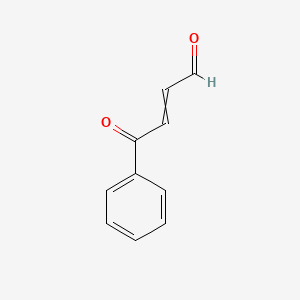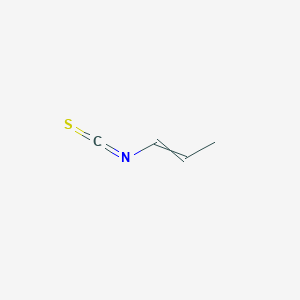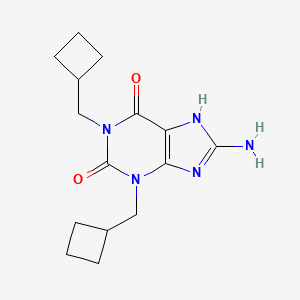
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and cyclobutylmethyl groups at the 1st and 3rd positions. The purine core is a fundamental structure in many biologically significant molecules, including nucleotides and certain alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the amino group and cyclobutylmethyl groups. Common reagents used in these reactions include cyclobutylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can replace the amino or cyclobutylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
科学的研究の応用
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
Uniqueness
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclobutylmethyl groups and an amino group at specific positions differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
特性
CAS番号 |
132186-65-3 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC名 |
8-amino-1,3-bis(cyclobutylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H21N5O2/c16-14-17-11-12(18-14)19(7-9-3-1-4-9)15(22)20(13(11)21)8-10-5-2-6-10/h9-10H,1-8H2,(H3,16,17,18) |
InChIキー |
WQBKKJIJEGGRNX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCC4)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


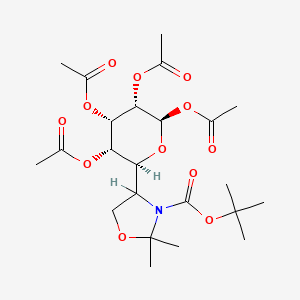
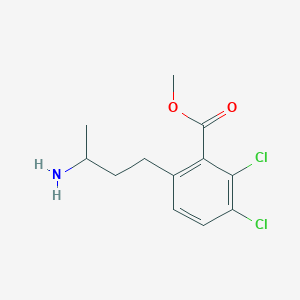
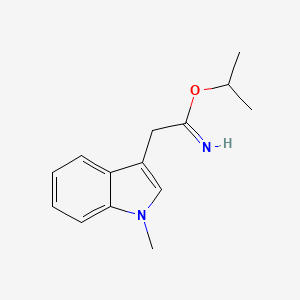

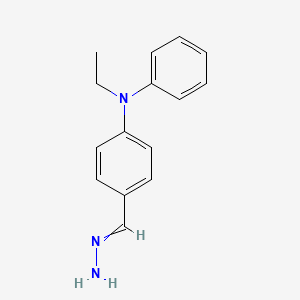
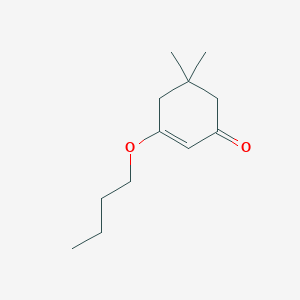
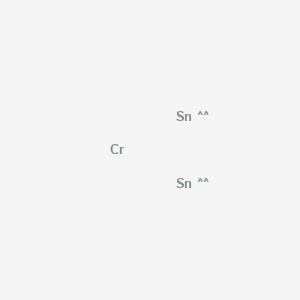
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
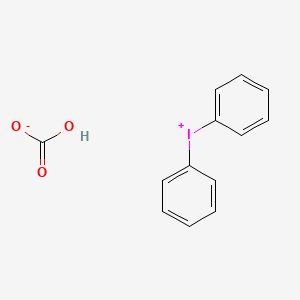
![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)
